molecular formula C13H8Cl2O2 B1414994 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1049036-18-1

2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1414994
CAS No.: 1049036-18-1
M. Wt: 267.1 g/mol
InChI Key: DSHFQBLSASSQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl derivatives. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of chlorine atoms at the 2’ and 5’ positions and a carboxylic acid group at the 3 position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple two aromatic rings. For instance, 2-iodo-4-nitrofluorobenzene can be coupled with a chlorinated phenylboronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale reactions using similar cross-coupling techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled temperatures.

    Nucleophilic Aromatic Substitution: Sodium methoxide or other strong nucleophiles can be used in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Electrophilic Substitution: Products include nitrated or sulfonated biphenyl derivatives.

    Nucleophilic Aromatic Substitution: Products include methoxylated biphenyl derivatives.

    Oxidation and Reduction: Products include aldehydes, alcohols, or other carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may inhibit certain enzymes or bind to specific receptors, altering cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobiphenyl
  • 2,2’-Dichlorobiphenyl
  • 3,3’-Dichlorobiphenyl

Uniqueness

2’,5’-Dichloro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both chlorine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. The specific positions of the chlorine atoms and the carboxylic acid group also influence the compound’s properties and applications .

Properties

IUPAC Name

3-(2,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHFQBLSASSQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651802
Record name 2',5'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049036-18-1
Record name 2',5'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.